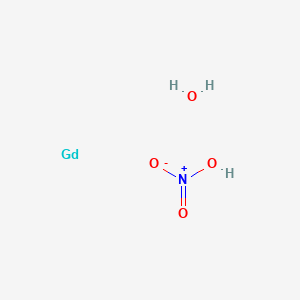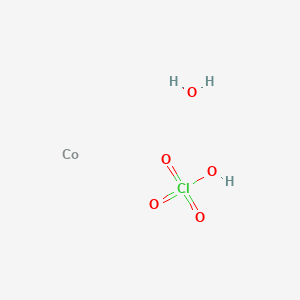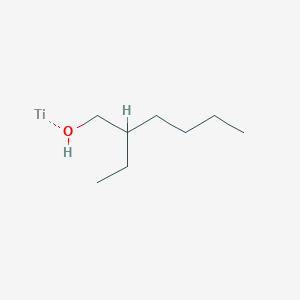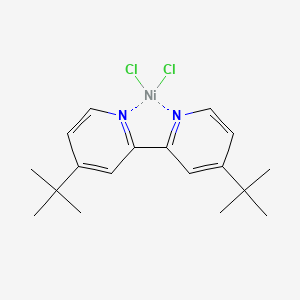
4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;dichloronickel
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the PubChem 4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;dichloronickel is known as [4,4’-Bis(1,1-dimethylethyl)-2,2’-bipyridine] Nickel(II) Dichloride. It is an organometallic compound that features a nickel(II) ion coordinated to two 4,4’-bis(1,1-dimethylethyl)-2,2’-bipyridine ligands and two chloride ions. This compound is notable for its applications in various fields, including catalysis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4,4’-Bis(1,1-dimethylethyl)-2,2’-bipyridine] Nickel(II) Dichloride typically involves the reaction of nickel(II) chloride with 4,4’-bis(1,1-dimethylethyl)-2,2’-bipyridine in an appropriate solvent. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product precipitates out. The product is then filtered, washed, and dried to obtain the pure compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically produced in high purity forms, including 99%, 99.9%, 99.99%, and higher .
Chemical Reactions Analysis
Types of Reactions
[4,4’-Bis(1,1-dimethylethyl)-2,2’-bipyridine] Nickel(II) Dichloride undergoes various types of chemical reactions, including:
Oxidation: The nickel(II) center can be oxidized to nickel(III) under specific conditions.
Reduction: The compound can be reduced back to nickel(II) from nickel(III).
Substitution: The chloride ligands can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out in solvents such as acetonitrile or dichloromethane under controlled temperatures .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nickel(III) complexes, while substitution reactions can produce a variety of nickel(II) complexes with different ligands .
Scientific Research Applications
[4,4’-Bis(1,1-dimethylethyl)-2,2’-bipyridine] Nickel(II) Dichloride has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes.
Materials Science: The compound is used in the synthesis of advanced materials, such as metal-organic frameworks and coordination polymers.
Pharmaceuticals: It is explored for its potential use in drug development and as a precursor for the synthesis of biologically active compounds.
Electronics: The compound is used in the fabrication of electronic devices, including light-emitting diodes (LEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of [4,4’-Bis(1,1-dimethylethyl)-2,2’-bipyridine] Nickel(II) Dichloride involves the coordination of the nickel(II) ion to the bipyridine ligands and chloride ions. This coordination stabilizes the nickel(II) center and allows it to participate in various catalytic and chemical processes. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [4,4’-Bis(1,1-dimethylethyl)-2,2’-bipyridine] Nickel(II) Dichloride include:
- [4,4’-Bis(1,1-dimethylethyl)-2,2’-bipyridine] Palladium(II) Dichloride
- [4,4’-Bis(1,1-dimethylethyl)-2,2’-bipyridine] Platinum(II) Dichloride
- [4,4’-Bis(1,1-dimethylethyl)-2,2’-bipyridine] Copper(II) Dichloride
Uniqueness
The uniqueness of [4,4’-Bis(1,1-dimethylethyl)-2,2’-bipyridine] Nickel(II) Dichloride lies in its specific coordination environment and the properties imparted by the nickel(II) center. Compared to its palladium, platinum, and copper analogs, the nickel compound offers distinct catalytic properties and reactivity, making it valuable for specific applications in catalysis and materials science .
Properties
IUPAC Name |
4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;dichloronickel |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2.2ClH.Ni/c1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6;;;/h7-12H,1-6H3;2*1H;/q;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWIKFRTCXESOT-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.Cl[Ni]Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24Cl2N2Ni |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
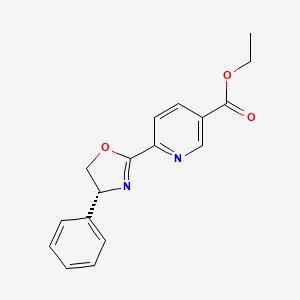
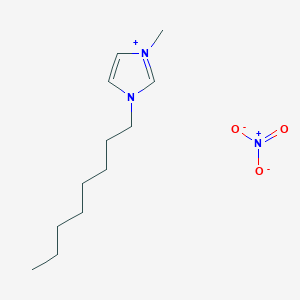
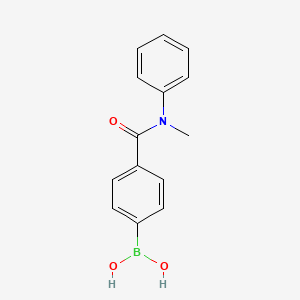
![3,6,13,16-Tetraoxa-bicyclo[16.3.1]docosa-1(21),18(22),19-triene-2,7,12,17-tetraone](/img/structure/B8181605.png)
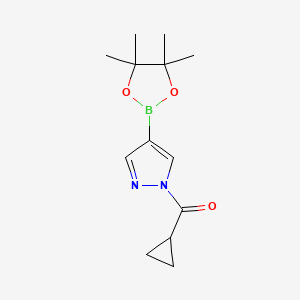
![Morpholine, 4-[2-[(2-bromo-4-pyridinyl)oxy]ethyl]-](/img/structure/B8181615.png)
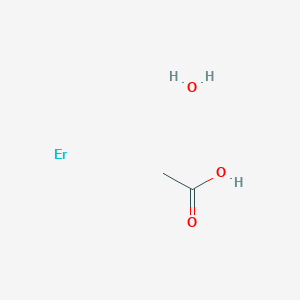
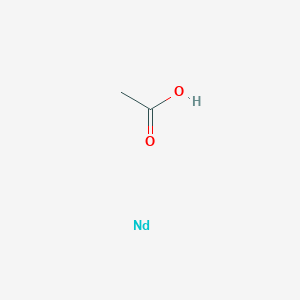
![1-[4-(Phenylthio)phenyl]-1,2-octanedione 2-(O-benzoyloxime)](/img/structure/B8181624.png)

